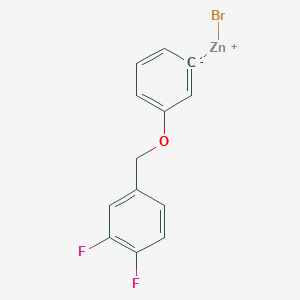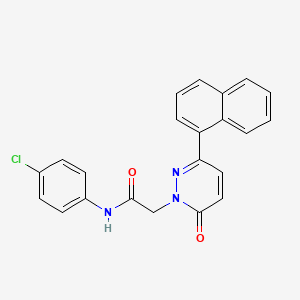
1-((1S,2S)-2-(Dimethylamino)cyclohexyl)-3-((1R,2S)-2-hydroxy-1,2-diphenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Molecular Formula Chemical Database number MFCD31707560 is a unique chemical entity with distinct properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31707560 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route may include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.
Reaction Conditions: The reaction is carried out under specific conditions, such as temperature, pressure, and pH, to optimize the yield. Common reagents used in the synthesis may include catalysts, solvents, and other chemicals that facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any by-products or unreacted starting materials.
Industrial Production Methods
In an industrial setting, the production of MFCD31707560 may involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to minimize human error and exposure.
Continuous Reaction Systems: The reaction may be carried out in a continuous flow system to increase efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD31707560 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can convert MFCD31707560 into different chemical species.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD31707560 typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of MFCD31707560 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
MFCD31707560 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: Research into the potential therapeutic applications of MFCD31707560 is ongoing, with studies exploring its efficacy in treating certain medical conditions.
Industry: The compound is utilized in industrial processes for the production of other chemicals and materials.
Mechanism of Action
The mechanism by which MFCD31707560 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may bind to certain enzymes, altering their activity and affecting biochemical pathways.
Receptor Interaction: MFCD31707560 may interact with cellular receptors, triggering signaling cascades that lead to various cellular responses.
Pathway Modulation: The compound can modulate specific pathways, leading to changes in cellular function and behavior.
Properties
Molecular Formula |
C23H31N3OS |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21+,22-/m0/s1 |
InChI Key |
BIOUFBCQNRENED-KJJMTIBFSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


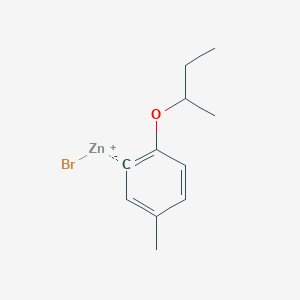
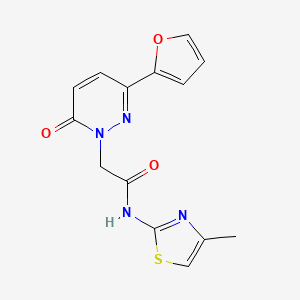
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
![7-Methyl-7-azaspiro[4.5]decane-1,6-dione](/img/structure/B14882280.png)


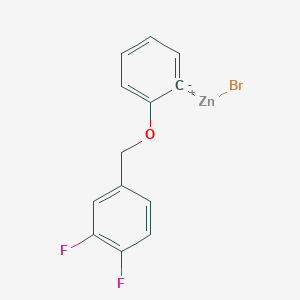
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
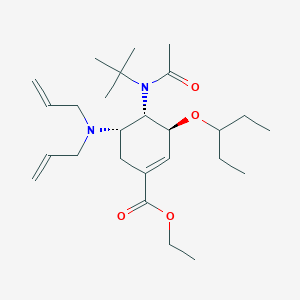
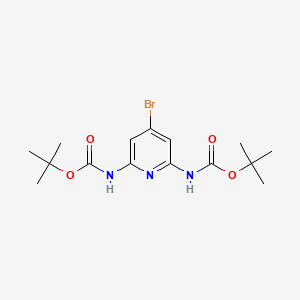
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)

